molecular formula C12H13N3O B1276138 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol CAS No. 298217-37-5

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol

Cat. No.: B1276138
CAS No.: 298217-37-5
M. Wt: 215.25 g/mol
InChI Key: CKAGPXAQHGUWAI-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a compound that belongs to the class of aminopyrimidines These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including the use of phenyl-substituted starting materials or through substitution reactions on the pyrimidine ring.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions, where an appropriate leaving group on the pyrimidine ring is replaced by the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the ethanol moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Reagents for substitution reactions can include halides, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler compound with similar structural features but lacking the phenyl and ethanol groups.

    5-Phenyl-2-pyrimidinamine: Similar to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol but without the ethanol moiety.

    2-[(5-Phenyl-2-pyrimidinyl)amino]propanol: A compound with a similar structure but with a propanol group instead of ethanol.

Uniqueness

This compound is unique due to the presence of both the phenyl and ethanol groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the pyrimidine ring enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-phenylpyrimidin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGPXAQHGUWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409000
Record name 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298217-37-5
Record name 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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